molecular formula C21H19NO4S B15003877 N-(diphenylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(diphenylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B15003877
M. Wt: 381.4 g/mol
InChI Key: NKUJFIDNNJMLPS-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a diphenylmethyl group attached to a benzodioxine ring, which is further substituted with a sulfonamide group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the formation of the benzodioxine ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The diphenylmethyl group is then introduced via Friedel-Crafts alkylation, using benzyl chloride and a Lewis acid catalyst such as aluminum chloride

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(diphenylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form strong hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their activity. Additionally, the diphenylmethyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(diphenylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to the combination of its benzodioxine ring and sulfonamide group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications, setting it apart from simpler analogs.

Properties

Molecular Formula

C21H19NO4S

Molecular Weight

381.4 g/mol

IUPAC Name

N-benzhydryl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

InChI

InChI=1S/C21H19NO4S/c23-27(24,18-11-12-19-20(15-18)26-14-13-25-19)22-21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,15,21-22H,13-14H2

InChI Key

NKUJFIDNNJMLPS-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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